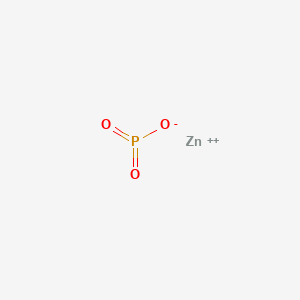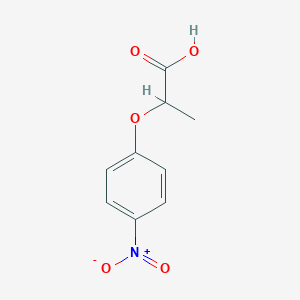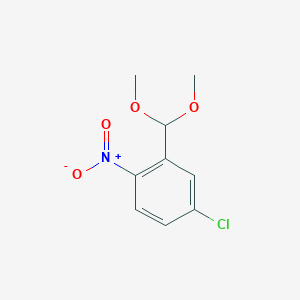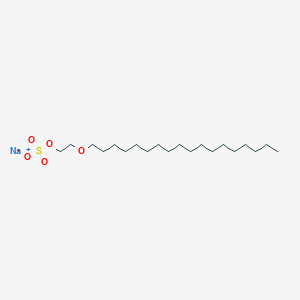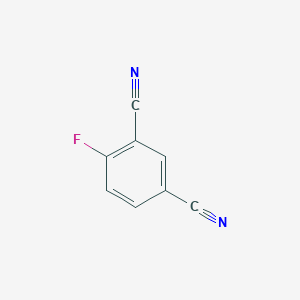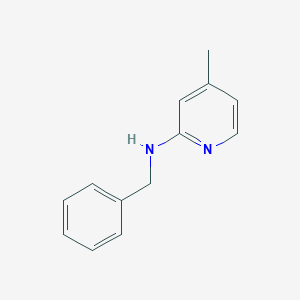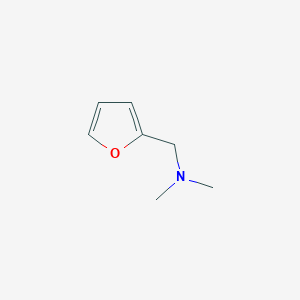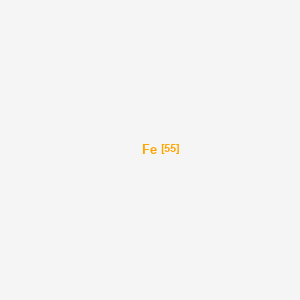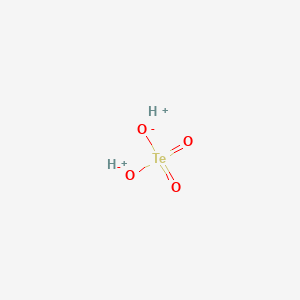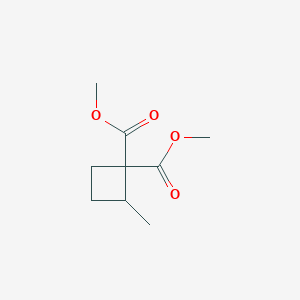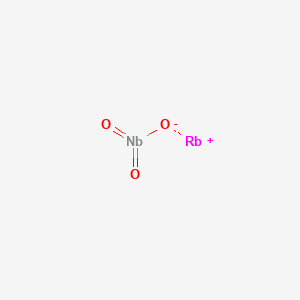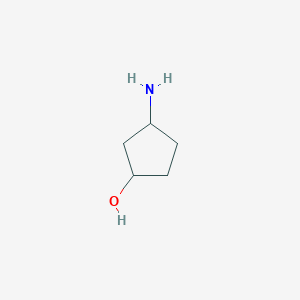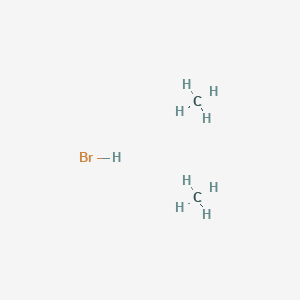
Chromium boride (Cr2B)
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromium borides, particularly CrB and CrB2, can be achieved through various methods. A novel low-temperature route at ambient pressure for the synthesis of nanocrystalline chromium borides without using any flux or additives has been described, where nanoparticles of chromium acetate and boron react to form CrB and CrB2 at temperatures significantly lower than traditional methods (Menaka et al., 2013). Combustion synthesis, employing borothermic and aluminothermic reduction of Cr2O3, has also been used to fabricate chromium borides of various phases (Yeh, Lin, & Wang, 2012).
Molecular Structure Analysis
Chromium borides exhibit diverse crystal structures depending on their synthesis conditions. The structure can significantly influence the material's properties, including hardness, melting point, and electrical conductivity. For instance, the preparation of nanocrystalline CrB through a solid-state reaction revealed orthorhombic CrB crystallites (Qin et al., 2006).
Aplicaciones Científicas De Investigación
Tribological Applications
- Scientific Field: Materials Engineering
- Application Summary: Chromium borides are used to improve the wear characteristics of pure chromium material . They are formed on the surface of the material to increase hardness and wear resistance .
- . The boronizing process forms a hard boride layer on the outer surface .
- Results: It was determined that CrB, Cr2B, Cr2B3, and Cr3B4 borides were formed on the surface with the boronizing process and the hardness of these phases increased significantly . The wear resistance of the specimens could also be improved by increasing the hardness .
High-Temperature Diffusion Barriers
- Scientific Field: Materials Science
- Application Summary: Chromium boride (CrB) is considered as a candidate material for high-temperature diffusion barriers .
- Methods of Application: CrB can be synthesized as powders by many methods including direct reaction of the constituent elemental powders, self-propagating high-temperature synthesis (SHS), borothermic reduction, and molten salt growth .
- Results: CrB is extremely hard (21-23 GPa), has high strength (690 MPa bending strength), conducts heat and electricity as well as many metallic alloys, and has a high melting point (~2100 °C) .
Wear Resistant Coatings
- Scientific Field: Materials Science
- Application Summary: Chromium boride (CrB) is considered as a candidate material for wear resistant coatings .
- Methods of Application: Similar to the high-temperature diffusion barriers, CrB can be synthesized as powders by many methods including direct reaction of the constituent elemental powders, self-propagating high-temperature synthesis (SHS), borothermic reduction, and molten salt growth .
- Results: CrB is extremely hard (21-23 GPa), has high strength (690 MPa bending strength), conducts heat and electricity as well as many metallic alloys, and has a high melting point (~2100 °C) .
Evaporation Boats
- Scientific Field: Materials Science
- Application Summary: Chromium boride is used in the production of evaporation boats . These are used in the process of depositing thin layers of material onto surfaces .
- Methods of Application: The chromium boride is hot-pressed into the shape of a boat . This boat is then used in a vacuum chamber to evaporate materials onto a substrate .
- Results: The use of chromium boride evaporation boats allows for the deposition of thin layers of material onto surfaces .
Crucible Material
- Scientific Field: Metallurgy
- Application Summary: Chromium boride is used as a crucible material for non-ferrous metals such as Aluminum, Copper, Magnesium, Zinc, etc .
- Methods of Application: The chromium boride is formed into the shape of a crucible, which is then used to hold and melt the non-ferrous metals .
- Results: The use of chromium boride as a crucible material allows for the efficient melting and casting of non-ferrous metals .
Production of Aluminum in Hall-Héroult Cells
- Scientific Field: Industrial Chemistry
- Application Summary: Chromium boride is used in the production of aluminum in Hall-Héroult cells .
- Methods of Application: The chromium boride is formed into shapes that are used in the production of aluminum in Hall-Héroult cells .
- Results: The use of chromium boride in this application allows for the efficient production of aluminum .
High Electrical Conductivity Composites
- Scientific Field: Materials Science
- Application Summary: Chromium boride is used in the production of hot-pressed composites that have excellent electrical conductivity .
- Methods of Application: The chromium boride is hot-pressed into composites .
- Results: The use of chromium boride in this application allows for the production of composites with excellent electrical conductivity .
Aluminum Metallizing
- Scientific Field: Metallurgy
- Application Summary: Chromium boride is used in the continuous aluminum metallizing process .
- Methods of Application: The chromium boride is used to make evaporation boats for the continuous aluminum metallizing process .
- Results: The use of chromium boride in this application allows for the efficient metallizing of aluminum .
Production of Aluminum in Hall-Héroult Cells
- Scientific Field: Industrial Chemistry
- Application Summary: Chromium boride is used in the production of aluminum in Hall-Héroult cells .
- Methods of Application: The chromium boride is formed into shapes that are used in the production of aluminum in Hall-Héroult cells .
- Results: The use of chromium boride in this application allows for the efficient production of aluminum .
Safety And Hazards
Direcciones Futuras
Chromium borides are considered advanced building materials due to their high melting temperature, hardness, wear/corrosion/oxidation resistance and excellent thermal and electrical properties . They are known for their high electrical conductivity and high hardness . Future research could focus on the emerging boride-catalyzed reactions and the important roles of boron in tuning electrocatalytic performances .
Propiedades
IUPAC Name |
methane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4.BrH/h2*1H4;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBHCAQZIBCNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923206 | |
| Record name | Methane--hydrogen bromide (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium boride (Cr2B) | |
CAS RN |
12006-80-3 | |
| Record name | Chromium boride (Cr2B) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane--hydrogen bromide (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichromium boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



